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Compound of Interest

Compound Name:
3,6-Dichloropyrazine-2-

carbaldehyde

CAS No.: 1357172-39-4

Cat. No.: B1399295

Get Quote

In the landscape of modern drug discovery and materials science, the pyrazine core stands out

as a privileged heterocyclic motif. Its presence in numerous FDA-approved therapeutics and

high-performance organic materials underscores its importance.[1] The strategic

functionalization of this nitrogen-containing heterocycle allows for the fine-tuning of electronic,

steric, and pharmacokinetic properties. 3,6-Dichloropyrazine-2-carbaldehyde emerges as a

particularly valuable, albeit specialized, building block. Possessing three distinct and reactive

functional groups—an electrophilic aldehyde and two displaceable chlorine atoms on an

electron-deficient ring—it offers a versatile platform for the synthesis of complex molecular

architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and

potential applications, offering researchers and drug development professionals a

comprehensive resource for leveraging this potent synthetic intermediate.

Core Molecular & Physicochemical Profile
Understanding the fundamental properties of 3,6-Dichloropyrazine-2-carbaldehyde is the first

step toward its effective utilization in synthesis. While experimental data for this specific

molecule is not widely published, its core attributes can be confidently established.
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Property Data Source

Chemical Name
3,6-Dichloropyrazine-2-

carbaldehyde
-

CAS Number 1357172-39-4 [2]

Molecular Formula C₅H₂Cl₂N₂O [2]

Molecular Weight 176.99 g/mol [2]

Predicted Boiling Point 240.8 ± 35.0 °C [3]

Predicted Density 1.588 ± 0.06 g/cm³ [3]

Appearance
Expected to be a solid at room

temperature
Inferred from analogs[4]

*Note: Predicted data is for the

isomer 3,5-Dichloropyrazine-2-

carbaldehyde; experimental

verification is recommended.

Plausible Synthetic Pathways: A Scientist's
Perspective
While a definitive, published synthesis protocol for 3,6-Dichloropyrazine-2-carbaldehyde is

not readily available, its structure suggests several logical synthetic strategies rooted in

established organic chemistry principles. The choice of pathway depends on the availability of

starting materials and desired scale.

Experimental Insight: Causality Behind Synthetic
Choices
The primary challenge in synthesizing this molecule is the controlled, regioselective

introduction of the aldehyde group onto a pre-existing dichloropyrazine core. The electron-

deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack but resistant to

classical electrophilic aromatic substitution (e.g., Friedel-Crafts formylation). Therefore,
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strategies involving directed metalation or the oxidation of a pre-installed functional group are

mechanistically sound.

Proposed Synthetic Strategies

2,5-Dichloropyrazine

1. Directed Lithiation (e.g., LDA, -78°C)
2. Formylation (e.g., DMF)

Route A:
Direct Formylation

(3,6-Dichloropyrazin-2-yl)methanol

Mild Oxidation
(e.g., PCC, DMP)

Route B:
Alcohol Oxidation

3,6-Dichloropyrazine-2-carbaldehyde

Click to download full resolution via product page

Caption: Proposed synthetic routes to 3,6-Dichloropyrazine-2-carbaldehyde.

Protocol 1: Directed Ortho-Metalation and Formylation
(Proposed)
This approach leverages the directing effect of the existing chlorine and nitrogen atoms to

achieve regioselective formylation. The principles of this reaction are analogous to the

successful dilithiation of 2-chloropyrazine for the synthesis of dicarbonyl derivatives.[5]

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, thermometer, and nitrogen inlet.

Precursor Solubilization: Dissolve 1.0 equivalent of 2,5-dichloropyrazine in anhydrous

tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
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Deprotonation: Slowly add 1.1 equivalents of a strong, non-nucleophilic base such as lithium

diisopropylamide (LDA) solution dropwise, maintaining the temperature at -78 °C. The

causality here is critical: a strong, hindered base is required to deprotonate the C-H bond at

the 3-position without engaging in nucleophilic attack on the C-Cl bonds. Stir for 1-2 hours to

ensure complete lithiation.

Electrophilic Quench: Add 1.2 equivalents of anhydrous N,N-dimethylformamide (DMF) as

the formylating agent.

Workup: Allow the reaction to slowly warm to room temperature. Quench with a saturated

aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl

acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the resulting crude product via column

chromatography on silica gel.

The Trinity of Reactivity: A Mechanistic Dissection
The synthetic power of 3,6-Dichloropyrazine-2-carbaldehyde stems from the distinct

reactivity of its three functional handles. A seasoned chemist will not view these in isolation but

as a toolkit for sequential or orthogonal modifications.
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Nucleophilic Aromatic Substitution (SNAr)
(e.g., R-NH₂, R-OH, R-SH)

Aldehyde Transformations
- Oxidation (→ COOH)

- Reduction (→ CH₂OH)
- Condensation (→ Imine, Alkene)
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Caption: Reactivity sites of 3,6-Dichloropyrazine-2-carbaldehyde.

A. Nucleophilic Aromatic Substitution (SNAr) at C-3 and
C-6
The two chlorine atoms are highly activated towards SNAr. This is due to the strong electron-

withdrawing effect of the two ring nitrogens, which stabilizes the negatively charged

Meisenheimer complex intermediate. This reactivity is the cornerstone of its use as a scaffold.

Causality: The substitution reactions are facile and often do not require harsh conditions or

metal catalysis, which is a significant advantage in multi-step synthesis. This is a well-

documented phenomenon in pyrazine chemistry, forming the basis for the synthesis of drugs

like Favipiravir from chlorinated pyrazine precursors.[6][7]

Experimental Protocol: Amine Substitution (Self-Validating System)
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Dissolve 3,6-Dichloropyrazine-2-carbaldehyde (1.0 eq) in a polar aprotic solvent like

DMSO or NMP.

Add a primary or secondary amine (1.1 to 2.2 eq, depending on whether mono- or di-

substitution is desired) and a non-nucleophilic base like diisopropylethylamine (DIPEA)

(2.5 eq).

Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. The disappearance

of the starting material and the appearance of a new, more polar spot validates the

reaction progress.

Upon completion, cool the mixture, dilute with water to precipitate the product, and filter.

Alternatively, perform an extractive workup.

B. Aldehyde Transformations at C-2
The aldehyde group provides a gateway to a vast array of chemical transformations, allowing

for chain extension, functional group interconversion, or the introduction of new

pharmacophores.

Reductive Amination: A powerful method for creating substituted amine derivatives. The

aldehyde can be reacted with a primary amine to form a Schiff base in situ, which is then

reduced (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a secondary amine.

Wittig Reaction: Allows for the formation of a carbon-carbon double bond, enabling the

synthesis of vinyl-pyrazine derivatives.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (e.g.,

using sodium chlorite, NaClO₂) which can then be used in amide coupling reactions.

Condensation Reactions: Formation of Schiff bases with primary amines or hydrazines is a

common and efficient reaction.[8]

Applications in Medicinal Chemistry & Drug
Discovery
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The true value of 3,6-Dichloropyrazine-2-carbaldehyde is realized in its application as a

scaffold for building molecules with potential therapeutic value. Pyrazine derivatives are known

to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral

effects.[1][9]

Antiviral Drug Development: The structural similarity to key intermediates in the synthesis of

the antiviral drug Favipiravir, such as 3,6-dichloropyrazine-2-carbonitrile, is highly

suggestive.[6][10] The carbaldehyde can be used to synthesize analogs of Favipiravir or

other novel antiviral agents by leveraging the reactivity of both the aldehyde and the chloro-

substituents.

Kinase Inhibitor Scaffolds: Many kinase inhibitors feature a heterocyclic core that anchors

the molecule in the ATP-binding pocket of the enzyme. The pyrazine scaffold of this molecule

is an excellent starting point for developing inhibitors, for instance, against targets like

Fibroblast Growth Factor Receptor (FGFR).[11] The aldehyde can be used to build side

chains that interact with specific residues in the kinase domain.

Antimicrobial Agents: The pyrazine ring is a component of various antimicrobial compounds.

[12] This building block allows for the systematic exploration of chemical space around the

pyrazine core to develop novel antibacterial and antifungal agents.

Spectroscopic Characterization: The Expected
Signature
While a published spectrum is unavailable, a robust prediction of its spectroscopic features can

be made based on fundamental principles, which is crucial for reaction monitoring and

structural confirmation.

¹H NMR: A single, sharp singlet is expected for the lone aromatic proton (H-5), likely in the

highly deshielded region of 8.5-9.0 ppm. Another distinct singlet for the aldehyde proton

(CHO) should appear significantly downfield, typically between 9.5 and 10.5 ppm.

¹³C NMR: Five distinct signals are anticipated. The aldehyde carbon will be the most

deshielded (~190 ppm). The two carbons attached to chlorine (C-3 and C-6) will be in the

145-155 ppm range, while the remaining two ring carbons will appear at distinct chemical

shifts.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde

C=O stretch should be prominent around 1700-1715 cm⁻¹. Other key signals would include

C-H stretching for the aldehyde proton (~2850 and 2750 cm⁻¹) and aromatic C=N and C=C

stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum will show a distinctive isotopic cluster for the

molecular ion due to the presence of two chlorine atoms. The M⁺, [M+2]⁺, and [M+4]⁺ peaks

are expected in an approximate ratio of 9:6:1, providing definitive confirmation of the

presence of two chlorines.

Safety, Handling, and Storage: A Trustworthy
Protocol
Given the reactive nature of chlorinated heterocycles and aldehydes, stringent safety protocols

must be followed. The safety profile is extrapolated from data on closely related compounds

like 2,6-dichloropyrazine and 3,6-dichloropyrazine-2-carbonitrile.[13][14][15]

Hazard Class GHS Statement
Source (from related
compounds)

Acute Toxicity, Oral H302: Harmful if swallowed [13]

Skin Corrosion/Irritation H315: Causes skin irritation [13][14]

Serious Eye Damage/Irritation
H319: Causes serious eye

irritation
[14]

Specific Target Organ Toxicity
H335: May cause respiratory

irritation
[13]

Mandatory Laboratory Handling Protocol
Engineering Controls: All manipulations must be conducted within a certified chemical fume

hood to prevent inhalation of dust or vapors.[16]

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.[16]
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Hand Protection: Wear nitrile or neoprene gloves. Avoid skin contact.[17]

Body Protection: Wear a standard laboratory coat.

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

Do not get in eyes, on skin, or on clothing.[15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17] Keep

away from incompatible materials such as strong oxidizing agents, strong acids, and strong

bases.[14]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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